(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis The compound (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine is involved in various chemical reactions and synthesis processes. For instance, it participates in reactions with methyl 2-(4-allyl-2-methoxyphenoxy)acetate in butanol, leading to the formation of target amides and resistant butyl esters, showcasing its potential in the development of novel compounds (I. Novakov et al., 2017). Additionally, its involvement in the synthesis of arprinocid, a coccidiostat candidate, highlights its application in creating labeled compounds for biological and pharmaceutical research (R. Ellsworth et al., 1989).
Pharmacological Studies Although direct applications in pharmacological studies of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine were not found, related compounds such as 1-(3-fluorophenyl)-2-amino-ethanol and its derivatives have been studied for their effects on blood pressure and toxicity, indicating a potential area for further exploration with this compound (A. M. Lands, 1952).
Material Science In the field of material science, the derivative compounds, such as 4-(6-methoxy-2-naphthyl)butan-2-one, have been examined for their anti-inflammatory properties, suggesting that (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine could potentially be modified for similar applications (A. C. Goudie et al., 1978).
Analytical Chemistry The compound and its related structures have applications in analytical chemistry, such as in the high-performance liquid chromatographic determination of aliphatic thiols, indicating its utility as a derivatization reagent for enhancing detection sensitivity (R. Gatti et al., 1990).
Mechanism of Action
Target of Action
The primary targets of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine are currently unknown . This compound is a research chemical and may be used in pharmaceutical testing
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would depend on its specific targets, which are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine . These factors could include the physiological conditions of the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the compound’s targets.
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN/c1-3-8(2)14-7-9-10(12)5-4-6-11(9)13/h4-6,8,14H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYILQXGOTUZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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